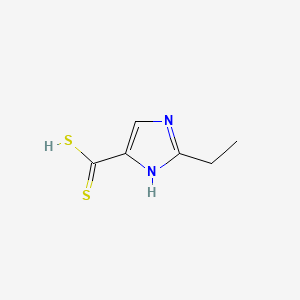

2-Ethyl-1H-imidazole-4-carbodithioic acid

Beschreibung

Eigenschaften

CAS-Nummer |

84824-78-2 |

|---|---|

Molekularformel |

C6H8N2S2 |

Molekulargewicht |

172.3 g/mol |

IUPAC-Name |

2-ethyl-1H-imidazole-5-carbodithioic acid |

InChI |

InChI=1S/C6H8N2S2/c1-2-5-7-3-4(8-5)6(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) |

InChI-Schlüssel |

QLTXPYPAYKMBTK-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=NC=C(N1)C(=S)S |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Method Overview

- Starting materials: Acetyl glycine ethyl ester, ethyl formate, sodium ethylate (or other alkaline agents), potassium thiocyanate, and copper salts.

- Solvent: Methyl acetate or acetic acid methyl ester.

- Process:

- Dissolve acetyl glycine ethyl ester in solvent.

- Add sodium ethylate and ethyl formate to promote enolization and cyclization.

- Introduce potassium thiocyanate and copper salts to facilitate thiolation, forming the 2-sulfydryl group.

- Evaporate solvent to isolate pale yellow powder of 2-sulfydryl-4-imidazole-ethyl formate.

Reaction Conditions and Ratios

| Component | Ratio (mass or volume) | Notes |

|---|---|---|

| Acetyl glycine ethyl ester | 5-6 g per 30 mL solvent | Solvent: methyl acetate or acetic acid methyl ester |

| Sodium ethylate | 5-8 times acetyl glycine ethyl ester | Alkaline catalyst |

| Ethyl formate | 30-35 mL per 1 g acetyl glycine ethyl ester | Reactant for formylation |

| Potassium thiocyanate | 0.5-1 times acetyl glycine ethyl ester | Source of sulfur |

| Copper salt (e.g., copper bath) | 30-35 mL per 1 g acetyl glycine ethyl ester | Catalyst for thiolation |

Oxidative Desulfurization to Form Imidazole-4-ethyl Formate

The sulfhydryl group is oxidatively removed to yield the imidazole-4-ethyl formate intermediate.

Method Overview

- Oxidant: 30% hydrogen peroxide.

- Catalyst: Various catalysts including inorganic salt composite catalysts (e.g., barium sulfate with ferric nitrate and iron sulfate).

- Solvent: Toluene or other organic solvents.

- Conditions: Temperature range 60-100 °C, reaction time varies.

Reaction Details

- Dissolve 2-sulfydryl-4-imidazole-ethyl formate in solvent.

- Add hydrogen peroxide and catalyst.

- Maintain temperature for oxidation and desulfurization.

- Remove solvent by evaporation.

- Adjust pH to ~8 to isolate 1H-imidazole-4-ethyl formate.

Hydrolysis to Yield 1H-imidazole-4-formic Acid Derivative

The ethyl formate group is hydrolyzed under alkaline conditions to yield the corresponding acid.

Method Overview

- Base: Potassium hydroxide solution (1-2% mass fraction).

- Conditions: Room temperature to 50 °C.

- pH adjustment: Acidify to pH 1-2 with sulfuric acid.

- Isolation: Filtration and recrystallization.

Reaction Conditions

| Parameter | Range/Value |

|---|---|

| Potassium hydroxide solution | 1-2% mass fraction |

| Molar ratio (substrate:KOH) | 1:2 to 1:3 |

| Temperature | 25-50 °C |

| pH after acidification | 1-2 |

Specific Preparation of this compound

While the above steps describe the preparation of imidazole-4-formic acid derivatives, the carbodithioic acid functionality (-CS2H) at the 4-position requires further sulfurization.

Typical Approach

- Starting from 1H-imidazole-4-formic acid or its esters , the carboxylic acid group is converted to carbodithioic acid by reaction with sulfurizing agents such as carbon disulfide (CS2) in the presence of base.

- Alkylation at the 2-position is achieved by introducing ethyl groups via alkyl halides or ethylation reagents during or after ring formation.

Literature Insights

- The carbodithioic acid group is often introduced by reacting imidazole derivatives with carbon disulfide under alkaline conditions, forming dithiocarbamate intermediates.

- Subsequent acidification yields the carbodithioic acid.

Summary Table of Preparation Steps

| Step No. | Process Stage | Key Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Enolization and cyclization | Acetyl glycine ethyl ester, sodium ethylate, ethyl formate, methyl acetate solvent | 2-sulfydryl-4-imidazole-ethyl formate |

| 2 | Thiolation | Potassium thiocyanate, copper salts | 2-sulfydryl-4-imidazole-ethyl formate |

| 3 | Oxidative desulfurization | Hydrogen peroxide (30%), inorganic salt catalyst, toluene solvent, 60-100 °C | 1H-imidazole-4-ethyl formate |

| 4 | Hydrolysis | Potassium hydroxide (1-2%), 25-50 °C, acidification to pH 1-2 | 1H-imidazole-4-formic acid |

| 5 | Sulfurization and alkylation (specific for carbodithioic acid) | Carbon disulfide, base, ethylation reagents | This compound |

Research Findings and Notes

- The use of hydrogen peroxide as an oxidant is favored for its environmental friendliness, producing water as the only byproduct and aligning with green chemistry principles.

- Inorganic salt composite catalysts (e.g., barium sulfate combined with ferric nitrate and iron sulfate) enhance the oxidation and desulfurization efficiency.

- Reaction parameters such as temperature, pH, and reagent ratios critically influence yield and selectivity.

- The solvent choice (methyl acetate, toluene, acetic acid methyl ester) affects solubility and reaction kinetics.

- The multi-step process requires careful control of intermediate purification, especially during solvent removal and pH adjustments.

- Recrystallization is essential for obtaining high-purity final products.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-Ethyl-1H-imidazol-4-carbodithioat-Säure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

Der Wirkmechanismus von 2-Ethyl-1H-imidazol-4-carbodithioat-Säure beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Der Imidazolring kann mit Metallionen koordinieren und so stabile Komplexe bilden, die die Aktivität von Metalloenzymen modulieren können. Die Carbodithioatsäuregruppe kann Redoxreaktionen eingehen, wodurch das zelluläre Redoxgleichgewicht und Signalwege beeinflusst werden.

Wissenschaftliche Forschungsanwendungen

2-Ethyl-1H-imidazole-4-carbodithioic acid has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-Ethyl-1H-imidazole-4-carbodithioic acid involves its interaction with various molecular targets and pathways. The imidazole ring can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. The carbodithioic acid group can undergo redox reactions, influencing cellular redox balance and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Key Compounds for Comparison :

2-(Ethylthio)-4,5-dihydro-1H-imidazole (CAS: 7320-60-7, EC: 230-793-0)

Imidazole-4-carbodithioic acid derivatives (hypothetical, based on structural inference).

Analysis :

- Aromaticity vs. Saturation : The target compound retains aromaticity, enhancing stability and conjugation, whereas 2-(ethylthio)-4,5-dihydro-1H-imidazole’s saturated ring reduces resonance effects .

- Functional Groups : The carbodithioic acid group (-C(=S)SH) in the target compound enables strong metal coordination, contrasting with the thioether (-S-C₂H₅) group in the analog, which exhibits weaker Lewis basicity .

Crystallographic Characterization

- Structural Validation : Programs like SHELXL and ORTEP-3 are essential for determining bond lengths, angles, and torsional conformations in such compounds. For example, SHELXL’s refinement algorithms optimize hydrogen-bonding networks critical for imidazole derivatives .

- Data Quality : Structure validation tools (e.g., PLATON ) ensure accuracy in reporting geometric parameters, minimizing errors in comparative studies .

Biologische Aktivität

2-Ethyl-1H-imidazole-4-carbodithioic acid (CAS Number: 84824-78-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide an in-depth overview of its biological activity, including research findings, case studies, and relevant data.

- Molecular Formula : C6H8N2S2

- Molecular Weight : 172.272 g/mol

- LogP : 1.37

These properties indicate that the compound is relatively hydrophilic, which may influence its biological interactions.

Research has suggested that this compound may exert its biological effects through several mechanisms:

- Antimicrobial Activity : The compound has been studied for its potential antimicrobial properties, particularly against resistant strains of Trichomonas vaginalis. In a study involving the modification of metronidazole scaffolds, it was found that derivatives incorporating dithiocarbamate groups exhibited enhanced antitrichomonas activity, suggesting that similar mechanisms may be applicable to this compound .

- Cytotoxicity : Preliminary studies indicate varying levels of cytotoxicity against different cell lines. For instance, certain derivatives showed high safety profiles against HeLa cells while effectively immobilizing human spermatozoa at low concentrations .

- Endocrine Activity : The compound has been evaluated for endocrine activity, although specific results are not extensively documented in current literature . Further investigation into this aspect could elucidate its potential effects on hormonal pathways.

Table 1: Biological Activity Summary

Case Study: Antimicrobial Efficacy

In a study focusing on the design of new compounds to combat drug resistance in T. vaginalis, derivatives of metronidazole were synthesized by incorporating dithiocarbamate groups. Among these, compounds similar to this compound demonstrated significantly improved efficacy against both susceptible and resistant strains. The most active compound showed a potency increase of up to 20 times compared to metronidazole .

Toxicological Profile

The toxicological profile of this compound has not been extensively characterized; however, existing studies suggest it may have a favorable safety margin in certain applications. The cytotoxic effects observed in various studies indicate that while some derivatives are safe for human cells, further assessments are necessary to fully understand the implications of long-term exposure and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.